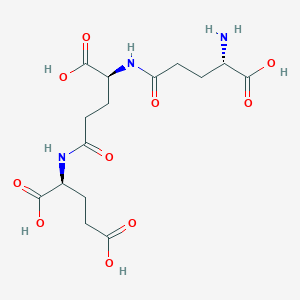
2-(Acetylamino)-4-phenylbutanoic acid
Descripción general
Descripción
2-(Acetylamino)-4-phenylbutanoic acid belongs to the class of organic compounds known as N-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom . The molecular formula is C9H9NO3 .
Molecular Structure Analysis
The title compound crystallizes in the orthorhombic space group Fdd 2 with unit cell parameters a = 10.848(1) Å, b = 30.264(1) Å and c = 10.577(1) Å, V = 3472.47(2) Å3, and Z = 4 . Nitrogen of the amide group and carbon atom of the acid group deviate significantly below and above the plane of the phenyl ring . The crystal cohesion is accentuated by N—H⋅⋅⋅O and O—H⋅⋅⋅O hydrogen bonds .
Aplicaciones Científicas De Investigación
Structural Modification of Natural Products
Amino acids, including “2-(Acetylamino)-4-phenylbutanoic acid”, can be used in the structural modification of natural products . They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Antitumor Activity
This compound and its two amino acid derivatives without a Boc protection group were selected for in vivo antitumor activity evaluation . Amino acid derivatives showed stronger antiproliferative activities than PD on the growth of different cancer cells in vitro .
Drug Synthesis
The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
Food Industry
Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition . For example, the main raw material of the sweetener aspartame is L-phenylalanine .
Medical and Healthcare Industries
Amino acids are widely used in the medical and healthcare industries . They also have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .
Lipid Accumulation in Microalgae
The ability of microalgae to accumulate lipids is very promising from the point of view of practical application . The diversity of the composition of microalgae lipids makes it possible to study a wide range of their applications: biofuel production, food products, feed for farm animals and birds, for aquaculture, food additives, etc .
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-(Acetylamino)-4-phenylbutanoic acid are not mentioned in the search results, advancements in glycan sequencing will promote the development of basic research and facilitate the discovery of glycan-based drugs and disease markers . This could potentially foster progress in glycoscience and even life sciences .
Mecanismo De Acción
Target of Action
The primary target of 2-(Acetylamino)-4-phenylbutanoic acid is Glycine oxidase . This enzyme is found in Bacillus subtilis, a bacterium, and plays a crucial role in the metabolism of glycine, an amino acid .
Mode of Action
The compound interacts with its target, Glycine oxidase, by undergoing a process known as oxidative deamination . This process involves the removal of an amino group from the compound, which is then replaced by a keto group . The result of this interaction is the production of alpha-keto acids, ammonia/amine, and hydrogen peroxide .
Biochemical Pathways
The interaction of 2-(Acetylamino)-4-phenylbutanoic acid with Glycine oxidase affects the glycine metabolism pathway . This pathway is responsible for the synthesis and degradation of glycine, an amino acid that plays a vital role in protein synthesis and other metabolic processes . The downstream effects of this interaction include the production of alpha-keto acids, which are key intermediates in various metabolic pathways .
Pharmacokinetics
It’s important to note that the compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties can significantly impact its bioavailability . For instance, factors such as how well the compound is absorbed in the digestive tract, how it is distributed in the body, how it is metabolized, and how it is excreted can all influence the compound’s effectiveness .
Result of Action
The molecular and cellular effects of 2-(Acetylamino)-4-phenylbutanoic acid’s action primarily involve changes in the levels of glycine and alpha-keto acids in the body . By interacting with Glycine oxidase, the compound can influence the balance of these substances, potentially affecting various metabolic processes .
Action Environment
The action, efficacy, and stability of 2-(Acetylamino)-4-phenylbutanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the compound’s interaction with its target . Additionally, factors such as temperature and the presence of other substances can also impact the compound’s action .
Propiedades
IUPAC Name |
2-acetamido-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZAOFOKXXEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281108 | |
| Record name | 2-(acetylamino)-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-phenylbutanoic acid | |
CAS RN |
5440-40-4, 60505-02-4 | |
| Record name | NSC20162 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(acetylamino)-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B3021459.png)
![(Z)-N'-Hydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B3021460.png)


![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)


![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3021469.png)





